molecular formula C21H22F2N4O2S B2595904 N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034296-05-2

N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Katalognummer B2595904
CAS-Nummer: 2034296-05-2
Molekulargewicht: 432.49
InChI-Schlüssel: RGAWFDBVTZYWHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22F2N4O2S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Transfer Hydrogenation Catalysts

Sulfonamide derivatives have been studied for their role as pre-catalysts in the base-free transfer hydrogenation of ketones. Research by Ruff, Kirby, Chan, and O'Connor (2016) on Cp*Ir(pyridinesulfonamide)Cl complexes demonstrated their efficiency in catalyzing transfer hydrogenation of various substrates without the need for dried and degassed substrates or basic additives. This indicates potential applications of sulfonamide derivatives in green chemistry and catalysis, providing an environmentally friendly alternative to traditional catalysts (Ruff et al., 2016).

Antimicrobial and Anticancer Agents

Sulfonamide compounds have shown promise as antimicrobial and anticancer agents. Küçükgüzel et al. (2013) synthesized a series of novel sulfonamide derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds displayed potential therapeutic effects, with some showing significant activity against human tumor cell lines and HCV NS5B RdRp activity, highlighting their potential in developing new treatments for inflammation, cancer, and hepatitis C (Küçükgüzel et al., 2013).

Kinase Inhibitors

N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been identified as highly selective inhibitors of the ZAK kinase, a protein involved in various cellular processes including inflammation and cancer. Chang et al. (2017) discovered that these sulfonamide derivatives could inhibit ZAK kinase activity, demonstrating therapeutic potential in treating conditions related to ZAK-mediated pathways, such as cardiac hypertrophy (Chang et al., 2017).

Antibacterial and Antifungal Applications

Chandak et al. (2013) explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. Their research demonstrated the efficacy of these compounds against various bacterial and fungal pathogens, suggesting their use in developing new antimicrobial agents to combat infectious diseases (Chandak et al., 2013).

Anti-Breast Cancer Evaluation

Sulfonamide derivatives have also been evaluated for their anti-breast cancer activity. Ghorab, El-Gazzar, and Alsaid (2014) prepared a series of N-(guanidinyl)benzenesulfonamides and tested them against the human tumor breast cell line MCF7. These studies suggest the potential of sulfonamide derivatives in developing new anticancer therapies, particularly for breast cancer (Ghorab et al., 2014).

Eigenschaften

IUPAC Name

N-cyclopentyl-2,6-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2S/c22-18-6-3-7-19(23)21(18)30(28,29)27(17-4-1-2-5-17)15-14-26-13-10-20(25-26)16-8-11-24-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWFDBVTZYWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.